molecular formula C14H15BrN2O B2991826 3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide CAS No. 1436319-32-2

3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide

Cat. No. B2991826
CAS RN: 1436319-32-2
M. Wt: 307.191
InChI Key: GEJZAGJFIIOXJW-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide, also known as BRD-7929, is a compound that has been synthesized for its potential use in scientific research.

Scientific Research Applications

Novel Synthesis Methods

Research into novel synthesis methods for benzonitriles and related compounds showcases the importance of bromo-substituted phenyl groups and cyanation processes. Anbarasan et al. (2011) introduced a benign electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides, demonstrating the efficiency in synthesizing pharmaceutical intermediates through chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).

Antimicrobial Applications

Compounds with similar structures have been explored for their potential antimicrobial properties. Baranovskyi et al. (2018) reported on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments, which underwent cyclization to produce compounds tested for antibacterial and antifungal activity (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).

Pharmacokinetics and Metabolism Studies

Investigations into the pharmacokinetics and metabolism of structurally related compounds, such as selective androgen receptor modulators, contribute to understanding how modifications in structure influence bioavailability, clearance, and metabolic profiles in preclinical models. Wu et al. (2006) detailed the extensive metabolic profile of a propanamide derivative, providing insights into its pharmacokinetic characteristics (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).

Antitumor Activity

Research on cyclophosphamide analogues, including those incorporating phenyl and propanamide functionalities, demonstrates the exploration of structural analogues for enhanced antitumor activity. Boyd et al. (1980) conducted synthesis and anticancer screening of cis- and trans-4-phenylcyclophosphamide, highlighting the potential of structural modifications for therapeutic activity (Boyd, Zon, Himes, Stalick, Mighell, & Secor, 1980).

Environmental and Agricultural Applications

Studies on alternatives to methyl bromide for soil fumigation indicate the relevance of bromo-substituted compounds in developing efficient and environmentally friendly pesticides. Duniway (2002) reviewed chemical alternatives, including chloropicrin and 1,3-dichloropropene, for controlling plant pathogens, showcasing the ongoing search for effective methyl bromide replacements in agricultural practices (Duniway, 2002).

properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-N-(1-cyanocyclopropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-10-8-11(2-4-12(10)15)3-5-13(18)17-14(9-16)6-7-14/h2,4,8H,3,5-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJZAGJFIIOXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NC2(CC2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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